N-methyl-1-quinolin-5-ylmethanamine CAS 120139-90-4 characterization
N-methyl-1-quinolin-5-ylmethanamine CAS 120139-90-4 characterization
An In-depth Technical Guide to the Characterization of N-methyl-1-quinolin-5-ylmethanamine (CAS 120139-90-4)
Introduction: The Quinoline Scaffold in Modern Chemistry
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry and materials science.[1] Its unique electronic and structural properties make it a cornerstone for the development of therapeutics with a vast range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties.[2][3][4] N-methyl-1-quinolin-5-ylmethanamine (CAS 120139-90-4) is a specific derivative that holds promise as a versatile building block for creating more complex molecules.[5] The strategic placement of the N-methylmethanamine group at the 5-position of the quinoline core offers a key vector for synthetic elaboration, enabling researchers to explore new chemical space in drug discovery programs.
This guide provides a comprehensive technical overview of N-methyl-1-quinolin-5-ylmethanamine, from its logical synthesis to its detailed analytical characterization. The methodologies described herein are grounded in established chemical principles and serve as a robust framework for researchers working with this compound and its analogues.
Chemical Identity and Properties
A clear understanding of the fundamental properties of a compound is the first step in any rigorous scientific investigation.
| Property | Value | Source(s) |
| CAS Number | 120139-90-4 | [6] |
| Molecular Formula | C₁₁H₁₂N₂ | [6] |
| Molecular Weight | 172.23 g/mol | [6] |
| Appearance | Colorless to yellow crystalline solid or liquid | [5] |
| Topological Polar Surface Area (TPSA) | 24.92 Ų | [6] |
| LogP (Calculated) | 1.9542 | [6] |
| Hydrogen Bond Donors | 1 | [6] |
| Hydrogen Bond Acceptors | 2 | [6] |
Proposed Synthesis Pathway: A Logic-Driven Approach
This strategy is chosen for its efficiency, use of readily available reagents, and generally mild reaction conditions, which helps to preserve the integrity of the quinoline ring system.[7]
Caption: Proposed two-step synthesis workflow for N-methyl-1-quinolin-5-ylmethanamine.
Experimental Protocol: Synthesis
Part 1: Synthesis of Quinoline-5-carbaldehyde via Vilsmeier-Haack Reaction [8]
-
Rationale: The Vilsmeier-Haack reaction is a classic and effective method for introducing a formyl group onto electron-rich aromatic rings. The quinoline nucleus, particularly at the 5- and 8-positions, is susceptible to electrophilic substitution.[7]
-
Reagent Preparation: In a three-necked flask under an inert atmosphere (N₂ or Ar), cool phosphorus oxychloride (POCl₃, 3.2 mL, 4.0 mmol) in dry chloroform (6.5 mL) to 0 °C.
-
Slowly add dry N,N-dimethylformamide (DMF, 0.8 mL, 32.0 mmol) to form the Vilsmeier reagent. Stir the mixture at 0 °C for 1 hour.
-
Reaction: Add quinoline (8.0 mmol) to the flask.
-
Reflux: Bring the reaction mixture to a gentle reflux and maintain for 16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the mixture and carefully pour it onto crushed ice. Neutralize with a saturated sodium bicarbonate solution until the pH is ~7-8.
-
Extraction & Purification: Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield pure quinoline-5-carbaldehyde.
Part 2: Reductive Amination to N-methyl-1-quinolin-5-ylmethanamine
-
Rationale: Reductive amination is a highly efficient method for forming amines from carbonyls. Using a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) is advantageous as it is selective for the intermediate iminium ion and tolerates a wide range of functional groups.
-
Reaction Setup: To a solution of quinoline-5-carbaldehyde (1.0 eq) in 1,2-dichloroethane (DCE), add a solution of methylamine (1.2 eq, e.g., 40% in H₂O or 2.0 M in THF).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the corresponding imine intermediate.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the mixture. The reaction is often mildly exothermic.
-
Reaction Monitoring: Stir at room temperature for 12-24 hours. Monitor the disappearance of the starting material by TLC.
-
Workup: Quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.
-
Extraction & Purification: Extract the product with dichloromethane (3 x 30 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude material by column chromatography (silica gel, using a dichloromethane/methanol gradient) to afford the final product, N-methyl-1-quinolin-5-ylmethanamine.
Structural Elucidation and Analytical Characterization
Confirming the identity and purity of a synthesized compound is paramount. A combination of spectroscopic techniques provides a self-validating system for structural verification.
Caption: Integrated analytical workflow for the characterization of the target compound.
Expected Spectroscopic Data
The following table summarizes the predicted spectral characteristics essential for the positive identification of N-methyl-1-quinolin-5-ylmethanamine.
| Technique | Expected Observations |
| ¹H NMR | Quinoline Protons (6H): Complex multiplets in the aromatic region (~7.4 - 8.9 ppm).Methylene Protons (-CH₂-): Singlet or AB quartet around ~4.0 ppm.Methyl Protons (-CH₃): Singlet around ~2.5 ppm.Amine Proton (-NH-): Broad singlet, chemical shift variable. |
| ¹³C NMR | Quinoline Carbons: 9 distinct signals in the aromatic region (~121 - 150 ppm).Methylene Carbon (-CH₂-): Signal around ~55 ppm.Methyl Carbon (-CH₃): Signal around ~36 ppm. |
| Mass Spec (ESI+) | [M+H]⁺: Expected at m/z = 173.1073. Key Fragments: m/z = 157 (loss of CH₃), m/z = 142 (loss of CH₃NH₂). |
| IR Spectroscopy | N-H Stretch: Moderate, broad peak ~3300-3400 cm⁻¹.Aromatic C-H Stretch: Peaks > 3000 cm⁻¹.Aliphatic C-H Stretch: Peaks < 3000 cm⁻¹ (~2850-2960 cm⁻¹).C=C/C=N Ring Stretch: Sharp peaks ~1500-1600 cm⁻¹.C-N Stretch: Peak(s) ~1020-1220 cm⁻¹. |
Analytical Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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Purpose: To elucidate the carbon-hydrogen framework of the molecule.
-
Protocol:
-
Prepare a sample by dissolving ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[9]
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Acquire a ¹H NMR spectrum.
-
Acquire a ¹³C{¹H} NMR spectrum.
-
(Optional) Perform 2D NMR experiments (e.g., COSY, HSQC) to confirm assignments.
-
2. Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Purpose: To confirm the molecular weight and investigate the fragmentation pattern, providing definitive molecular formula confirmation.[10]
-
Protocol:
-
Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Inject the sample into an LC-MS system equipped with a C18 column and an electrospray ionization (ESI) source operating in positive ion mode.
-
Elute with a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Acquire full scan mass spectra to identify the protonated molecular ion [M+H]⁺.
-
Perform tandem MS (MS/MS) on the parent ion to obtain a characteristic fragmentation pattern.[11]
-
3. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Purpose: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.[12]
-
Protocol:
-
Prepare the sample as a thin film by dissolving a small amount in a volatile solvent (e.g., dichloromethane), applying it to a salt plate (NaCl or KBr), and allowing the solvent to evaporate.
-
Alternatively, prepare a KBr pellet by grinding ~1 mg of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disk.
-
Place the sample in an FTIR spectrometer and acquire the spectrum, typically from 4000 to 400 cm⁻¹.[13]
-
Potential Applications and Future Research
Given the extensive biological activities associated with the quinoline scaffold, N-methyl-1-quinolin-5-ylmethanamine represents a valuable starting point for new drug discovery campaigns.[14] Its structural similarity to known bioactive molecules suggests several promising avenues for investigation:
-
Oncology: The quinoline core is present in numerous anticancer agents. This compound could serve as a precursor for novel kinase inhibitors or DNA-interacting agents.
-
Infectious Diseases: Many antibacterial and antimalarial drugs are based on the quinoline structure. Derivatives could be synthesized and screened for activity against a panel of pathogens.[3][15]
-
Neuroscience: The related 6-substituted isomer is used as an intermediate for drugs targeting neurological disorders, suggesting that this 5-substituted analogue could also be explored for its potential to modulate CNS targets.[5]
Future work should focus on the derivatization of the secondary amine to generate libraries of amides, ureas, sulfonamides, and other analogues for structure-activity relationship (SAR) studies.
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Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][1][5][16]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors. PubMed. [Link]
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